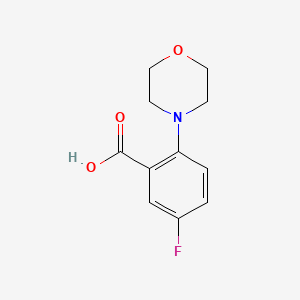

5-Fluoro-2-morpholinobenzoic acid

CAS No.: 1096880-75-9

Cat. No.: VC2913002

Molecular Formula: C11H12FNO3

Molecular Weight: 225.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1096880-75-9 |

|---|---|

| Molecular Formula | C11H12FNO3 |

| Molecular Weight | 225.22 g/mol |

| IUPAC Name | 5-fluoro-2-morpholin-4-ylbenzoic acid |

| Standard InChI | InChI=1S/C11H12FNO3/c12-8-1-2-10(9(7-8)11(14)15)13-3-5-16-6-4-13/h1-2,7H,3-6H2,(H,14,15) |

| Standard InChI Key | WNAOSSZZNGQFBY-UHFFFAOYSA-N |

| SMILES | C1COCCN1C2=C(C=C(C=C2)F)C(=O)O |

| Canonical SMILES | C1COCCN1C2=C(C=C(C=C2)F)C(=O)O |

Introduction

Chemical Identity and Physical Properties

5-Fluoro-2-morpholinobenzoic acid (CAS# 1096880-75-9) is characterized by a benzoic acid core with a fluorine atom at the 5-position and a morpholine ring at the 2-position. The compound possesses well-defined physical and chemical properties that contribute to its utility in research settings.

Basic Chemical Information

The compound's fundamental identity can be summarized through the following essential parameters:

Table 1: Basic Chemical Parameters of 5-Fluoro-2-morpholinobenzoic acid

| Parameter | Value |

|---|---|

| CAS Number | 1096880-75-9 |

| IUPAC Name | 5-fluoro-2-morpholin-4-ylbenzoic acid |

| Molecular Formula | C₁₁H₁₂FNO₃ |

| Molecular Weight | 225.22 g/mol |

| InChI | InChI=1S/C11H12FNO3/c12-8-1-2-10(9(7-8)11(14)15)13-3-5-16-6-4-13/h1-2,7H,3-6H2,(H,14,15) |

| InChI Key | WNAOSSZZNGQFBY-UHFFFAOYSA-N |

| Canonical SMILES | C1COCCN1C2=C(C=C(C=C2)F)C(=O)O |

These parameters provide the foundation for unambiguous identification of the compound across different chemical databases and literature sources .

Physicochemical Properties

The physicochemical characteristics of 5-Fluoro-2-morpholinobenzoic acid influence its behavior in various chemical environments and biological systems:

Table 2: Physicochemical Properties of 5-Fluoro-2-morpholinobenzoic acid

| Property | Value | Significance |

|---|---|---|

| LogP | 1.3605-1.42550 | Moderate lipophilicity, suggesting balanced membrane permeability |

| TPSA | 49.77 | Topological polar surface area indicating potential for membrane penetration |

| H-Bond Acceptors | 3 | Oxygen and nitrogen atoms capable of accepting hydrogen bonds |

| H-Bond Donors | 1 | Carboxylic acid group capable of donating hydrogen bonds |

| Rotatable Bonds | 2 | Limited conformational flexibility |

| Storage Conditions | Sealed in dry container, 2-8°C or room temperature | Stability considerations for research applications |

These properties collectively suggest that 5-Fluoro-2-morpholinobenzoic acid possesses characteristics that align with Lipinski's Rule of Five for drug-like molecules, potentially contributing to its interest in pharmaceutical research .

Structural Characteristics and Chemical Reactivity

The unique structural features of 5-Fluoro-2-morpholinobenzoic acid contribute significantly to its chemical reactivity and potential applications in various fields.

Key Structural Elements

The compound contains three functional groups of particular interest:

-

Carboxylic acid group (-COOH): Provides acidic properties and serves as a reactive site for various transformations including esterification, amidation, and salt formation.

-

Fluorine substitution: The fluorine atom at the 5-position enhances metabolic stability, alters electronic properties of the aromatic ring, and can participate in hydrogen bonding interactions.

-

Morpholine ring: This six-membered heterocycle containing both oxygen and nitrogen contributes to the compound's solubility profile and provides a site for potential interactions with biological targets.

The strategic positioning of these functional groups creates a molecule with unique electronic distribution and reactivity patterns .

Chemical Reactivity

The reactivity of 5-Fluoro-2-morpholinobenzoic acid is primarily determined by its functional groups:

-

The carboxylic acid moiety can undergo typical reactions including:

-

Formation of acid chlorides, anhydrides, and esters

-

Conversion to amides through reaction with amines

-

Decarboxylation under appropriate conditions

-

-

The morpholine ring can participate in:

-

Alkylation at the nitrogen atom

-

Oxidation of the nitrogen to form N-oxides

-

Ring-opening reactions under certain conditions

-

-

The fluorinated aromatic ring demonstrates modified reactivity compared to non-fluorinated analogs, with:

Applications and Biological Activity

5-Fluoro-2-morpholinobenzoic acid demonstrates significant potential across multiple application domains, particularly in pharmaceutical research and development.

Research Applications

The compound serves as a valuable building block in organic synthesis due to several factors:

-

Versatile functionalization sites: The carboxylic acid group provides opportunities for derivatization to create more complex molecular structures.

-

Scaffold for structure-activity relationship (SAR) studies: The combination of fluorine substitution and morpholine functionality creates a useful template for exploring how structural modifications affect biological activity.

-

Synthetic intermediate: The compound can serve as an intermediate in the synthesis of more complex bioactive molecules, particularly those targeting specific pharmaceutical applications .

Structure-Activity Relationships

Research on structurally related compounds provides insights into potential structure-activity relationships:

-

The methyl ester derivatives of related compounds have shown improved enzyme inhibitory activity compared to the corresponding carboxylic acids, suggesting that esterification of 5-Fluoro-2-morpholinobenzoic acid might enhance certain biological activities .

-

Replacement of the morpholine oxygen with a carbon atom in related structures resulted in decreased enzyme inhibitory activity, highlighting the importance of the morpholine oxygen for certain biological activities .

-

Substitution of the carboxylic acid group with alternative functionalities such as -CH₂OH or -CHO in related compounds resulted in maintained or improved biological activity, suggesting potential optimization strategies for 5-Fluoro-2-morpholinobenzoic acid derivatives .

| Classification | Details |

|---|---|

| Signal Word | Warning |

| GHS Pictogram | GHS07 (Exclamation mark) |

| Hazard Statements | H302: Harmful if swallowed H312: Harmful in contact with skin H315: Causes skin irritation H319: Causes serious eye irritation H332: Harmful if inhaled H335: May cause respiratory irritation |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray P264: Wash hands thoroughly after handling P270: Do not eat, drink or smoke when using this product P271: Use only outdoors or in a well-ventilated area P280: Wear protective gloves/protective clothing/eye protection/face protection P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell P302+P352: IF ON SKIN: Wash with plenty of water P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing P330: Rinse mouth P332+P313: If skin irritation occurs: Get medical advice/attention P337+P313: If eye irritation persists: Get medical advice/attention P362+P364: Take off contaminated clothing and wash it before reuse P403+P233: Store in a well-ventilated place. Keep container tightly closed P405: Store locked up P501: Dispose of contents/container in accordance with local/regional/national/international regulations |

These hazard and precautionary statements indicate that the compound requires careful handling in laboratory settings .

Related Compounds and Derivatives

5-Fluoro-2-morpholinobenzoic acid belongs to a broader family of fluorinated benzoic acid derivatives with various applications in research and pharmaceutical development.

Structurally Related Compounds

Several compounds share structural similarities with 5-Fluoro-2-morpholinobenzoic acid:

Table 4: Structurally Related Compounds

| Compound | CAS Number | Key Structural Difference | Applications |

|---|---|---|---|

| 5-Fluoro-2-methoxybenzoic acid | 394-04-7 | Methoxy group instead of morpholine at 2-position | Research chemical, synthetic intermediate |

| 5-Fluoro-2-picolinic acid | 107504-08-5 | Pyridine ring instead of benzene with morpholine | Synthetic intermediate for heterocyclic compounds |

| 5-Fluoro-2-methylbenzoic acid | 33184-16-6 | Methyl group instead of morpholine at 2-position | Building block for APIs, substrate in organic synthesis |

| 5-Fluoro-2-nitrobenzoic acid | 320-98-9 | Nitro group instead of morpholine at 2-position | Precursor for various amino derivatives |

| 5-((E)-3-(Furan-2-yl)acrylamido)-2-morpholinobenzoic acid | - | (E)-3-(Furan-2-yl)acrylamido group at 5-position instead of fluorine | Enzyme inhibitor in research applications |

These structural analogs provide valuable context for understanding the chemical space surrounding 5-Fluoro-2-morpholinobenzoic acid and highlight potential avenues for structural modification to enhance specific properties or activities .

Functional Derivatives

Various functional derivatives of 5-Fluoro-2-morpholinobenzoic acid have been explored, with modifications primarily at the carboxylic acid position:

-

Methyl ester derivatives: Demonstrated improved enzyme inhibitory activity compared to the corresponding carboxylic acids.

-

Hydroxymethyl derivatives: Substitution of the carboxylic acid group with a -CH₂OH group maintained biological activity in related structures.

-

Aldehyde derivatives: Replacement of the carboxylic acid with a -CHO group also preserved biological activity in analogous structures.

-

Amide derivatives: Conversion of the carboxylic acid to an amide (-CONH₂) resulted in decreased activity compared to the parent acid in related structures .

These modifications highlight the importance of the carboxylic acid functional group in determining the biological activity profile of these compounds and suggest potential optimization strategies for developing more potent derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume